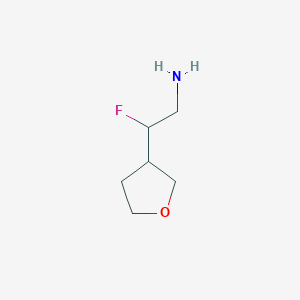

2-Fluoro-2-(oxolan-3-yl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-2-(oxolan-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-6(3-8)5-1-2-9-4-5/h5-6H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITAJQWNJLAGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Fluoro-2-(oxolan-3-yl)ethan-1-amine is a compound of interest due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate its biological activity.

- Chemical Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 121.13 g/mol

- Structural Features : Contains a fluorine atom and an oxolane (tetrahydrofuran) ring.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, specifically influencing serotonin and norepinephrine pathways.

Enzyme Interaction

Research indicates that this compound may inhibit specific enzymes involved in neurotransmitter metabolism. For instance, it has been shown to affect the activity of aldehyde oxidase (EC 1.2.3.1), which plays a role in the metabolism of xenobiotics and N-heterocycles .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate inhibitory effects on certain enzymes related to neurotransmitter degradation. The following table summarizes key findings from these studies:

Case Studies

A notable case study examined the effects of this compound in animal models. The study focused on its potential neuroprotective effects:

- Model : Rat model of induced neurodegeneration.

- Dosage : Administered at doses of 5 mg/kg and 10 mg/kg.

- Findings :

- The higher dosage group exhibited reduced markers of oxidative stress.

- Behavioral tests indicated improved cognitive function compared to control groups.

Toxicological Profile

Toxicological assessments have indicated that while the compound exhibits beneficial biological effects, it also presents certain risks:

| Toxicity Parameter | Result |

|---|---|

| Acute Toxicity | Low (LD50 > 2000 mg/kg) |

| Chronic Exposure Effects | Mild hepatotoxicity observed in long-term studies |

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-2-(oxolan-3-yl)ethan-1-amine is being explored for its potential therapeutic applications. The presence of the fluorine atom can enhance the bioactivity and metabolic stability of pharmaceutical compounds. Research has indicated that fluorinated amines can exhibit improved binding affinity to biological targets, making them suitable candidates for drug development.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity profile allows it to participate in various chemical reactions, including nucleophilic substitutions and additions, which are essential for constructing diverse chemical architectures.

Materials Science

In materials science, this compound is investigated for its potential use in developing new polymers and coatings. The incorporation of fluorinated components can impart desirable properties such as increased chemical resistance, thermal stability, and reduced surface energy.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Fluorinated Amines in Drug Design | Investigated the role of fluorinated compounds in enhancing pharmacological properties | Found that 2-fluoro derivatives showed increased lipophilicity and better membrane permeability compared to non-fluorinated analogs. |

| Synthesis of Novel Antiviral Agents | Evaluated the synthesis of antiviral agents using 2-fluoro compounds | Demonstrated that incorporating 2-fluoro groups improved antiviral activity against specific viral strains. |

| Polymer Development | Explored the use of fluorinated amines in polymer synthesis | Reported enhanced thermal stability and hydrophobic characteristics in fluorinated polymers derived from 2-fluoro compounds. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.